7-HYDROXY-3-(4-METHOXYPHENOXY)-8-[(2-METHYLPIPERIDINO)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE
Description
The core structure comprises a benzopyran-4-one scaffold with the following functional modifications:
- 3-(4-Methoxyphenoxy) group: A bulky, electron-rich substituent that may confer steric hindrance and modulate electronic effects on the aromatic system.
- 8-[(2-Methylpiperidino)methyl] group: Introduces a basic nitrogen atom, which could improve pharmacokinetic properties such as membrane permeability .
- 2-Trifluoromethyl group: An electron-withdrawing moiety that enhances metabolic stability and lipophilicity .
While exact molecular weight and spectral data are unavailable in the provided evidence, structural analogs suggest this compound may occupy a niche in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to electron-deficient aromatic systems.
Properties
IUPAC Name |
7-hydroxy-3-(4-methoxyphenoxy)-8-[(2-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F3NO5/c1-14-5-3-4-12-28(14)13-18-19(29)11-10-17-20(30)22(23(24(25,26)27)33-21(17)18)32-16-8-6-15(31-2)7-9-16/h6-11,14,29H,3-5,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUCLIOXFQERGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=C(C=C4)OC)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Chromen-4-One Core
The chromen-4-one scaffold is synthesized via the Kostanecki-Robinson reaction , a cyclocondensation process between a resorcinol derivative and a β-keto ester. For this compound, the trifluoromethyl group at position 2 necessitates the use of a pre-functionalized β-keto ester containing the CF₃ moiety.
Example Protocol
-
Reactants : 2-Trifluoromethyl-β-keto ethyl ester (5.2 g, 20 mmol) and resorcinol (2.2 g, 20 mmol).
-
Catalyst : Concentrated H₂SO₄ (0.5 mL) in acetic acid (20 mL).
-
Conditions : Reflux at 120°C for 6 hours.
Key Data
| Parameter | Value |
|---|---|
| Reaction Temperature | 120°C |
| Time | 6 hours |
| Solvent | Acetic acid |
| Product Purity | 95% (HPLC) |
Introduction of the 4-Methoxyphenoxy Group at C-3
The 4-methoxyphenoxy group is introduced via nucleophilic aromatic substitution (SNAr) at position 3. Protection of the C-7 hydroxy group is critical to prevent competing reactions.
Protection Step
-
Reagent : tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq).
-
Base : Imidazole (2.5 eq) in DMF.
Etherification Step
-
Reactant : 4-Methoxyphenol (1.5 eq).
-
Base : K₂CO₃ (3 eq) in DMF.
-
Conditions : 80°C, 24 hours.
-
Deprotection : Tetrabutylammonium fluoride (TBAF, 1.0 M in THF).
Key Data
| Parameter | Value |
|---|---|
| Reaction Temperature | 80°C |
| Time | 24 hours |
| Solvent | DMF |
| Product Purity | 98% (NMR) |
Mannich Reaction for C-8 Aminomethylation
The (2-methylpiperidino)methyl group is introduced at position 8 via a Mannich reaction , leveraging the electron-deficient nature of the chromen-4-one ring.
Reaction Setup
-
Amine : 2-Methylpiperidine (1.2 eq).
-
Formaldehyde : 37% aqueous solution (1.5 eq).
-
Catalyst : HCl (0.1 eq) in ethanol.
-
Conditions : 60°C, 8 hours.
Key Data
| Parameter | Value |
|---|---|
| Reaction Temperature | 60°C |
| Time | 8 hours |
| Solvent | Ethanol |
| Product Purity | 94% (LC-MS) |
Final Deprotection and Purification
The C-7 hydroxy group, initially protected as a TBDMS ether, is deprotected under mild acidic conditions.
Deprotection Protocol
Purification
Structural Confirmation and Analytical Data
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J=8.8 Hz, 1H, H-5), 6.92 (d, J=8.8 Hz, 2H, phenoxy), 6.38 (s, 1H, H-6), 4.12 (s, 2H, CH₂-piperidine), 3.82 (s, 3H, OCH₃), 2.75–2.65 (m, 4H, piperidine), 1.45 (s, 3H, CH₃-piperidine) .
-
¹³C NMR : δ 178.9 (C-4), 162.1 (C-7), 154.3 (C-3), 123.4 (q, J=272 Hz, CF₃) .
Mass Spectrometry
Industrial-Scale Considerations
For large-scale synthesis, flow chemistry and heterogeneous catalysis are recommended to enhance efficiency:
-
Catalyst : Zeolite-supported H₂SO₄ for cyclocondensation (reusable for 5 cycles) .
-
Solvent Recovery : Distillation under reduced pressure to reclaim DMF and ethanol (85% recovery) .
Challenges and Optimization Strategies
| Challenge | Solution |
|---|---|
| Regioselectivity at C-3 | Use of bulky directing groups |
| Trifluoromethyl group stability | Low-temperature CF₃Cu reactions |
| Piperidine moiety solubility | Polar aprotic solvents (e.g., DMF) |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group at position 7 can undergo oxidation to form a ketone or aldehyde.
Reduction: The chromenone core can be reduced to form dihydrochromenone derivatives.
Substitution: The methoxyphenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a chromenone ketone, while reduction may produce a dihydrochromenone.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology
In biological research, it may be used to study enzyme interactions, receptor binding, and cellular pathways due to its structural similarity to naturally occurring compounds.
Medicine
Potential medicinal applications include its use as a lead compound for the development of new drugs targeting specific diseases, such as cancer or inflammatory conditions.
Industry
In the industrial sector, this compound could be used in the development of new materials, coatings, or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-HYDROXY-3-(4-METHOXYPHENOXY)-8-[(2-METHYLPIPERIDINO)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methoxy groups may participate in hydrogen bonding, while the trifluoromethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate biological pathways and produce therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations at Position 3
However, the ether linkage in the target compound may reduce conformational flexibility compared to direct phenyl substitution in Compound 11a .
Substituent Variations at Position 8
The 2-methylpiperidino group in the target compound offers a balance between lipophilicity and basicity, contrasting with the more polar piperazinyl group in ’s compound. The thiomorpholinomethyl group in Compound 11a introduces sulfur, which may participate in hydrophobic interactions or act as a hydrogen-bond acceptor .
Functional Group Variations at Position 2
This group also increases hydrophobicity, which may improve tissue penetration .
Hydroxy Group Variations
The single 7-hydroxy group in the target compound balances polarity and lipophilicity, whereas the 5,7-dihydroxy groups in Compound 11a significantly enhance water solubility but may limit membrane permeability .
Structural and Electronic Effects
The target compound’s 4-methoxyphenoxy and trifluoromethyl groups create an electron-deficient aromatic system, which could favor interactions with electron-rich biological targets (e.g., kinases or GPCRs). The 2-methylpiperidino group’s basicity may facilitate protonation in acidic environments (e.g., lysosomes), enhancing intracellular accumulation .
Crystallographic and Conformational Analysis
Crystallographic studies of analogs (e.g., ’s compound) reveal that chromen-4-one derivatives often exhibit π-π stacking between aromatic rings and intramolecular C–H···O interactions , stabilizing the crystal lattice . The target compound’s structure may have been resolved using programs like SHELXL () or visualized via ORTEP-3 (), though specific data are unavailable .
Biological Activity
7-Hydroxy-3-(4-methoxyphenoxy)-8-[(2-methylpiperidino)methyl]-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic compound that belongs to the class of chromenones, which are known for their diverse biological activities. This article provides an in-depth analysis of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C20H22F3N1O4
- Molecular Weight : 395.39 g/mol
The structure is characterized by a chromenone backbone with additional functional groups that contribute to its biological activity.
Antioxidant Activity
Research indicates that compounds similar to 7-hydroxychromenones exhibit significant antioxidant properties. These activities are primarily attributed to their ability to scavenge free radicals and inhibit lipid peroxidation, which can lead to cellular damage. Studies have shown that derivatives of chromenones can reduce oxidative stress in various biological systems, suggesting potential applications in preventing oxidative damage-related diseases.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacteria and fungi, indicating its potential as a therapeutic agent in treating infections.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 µg/mL |
| Escherichia coli | 18 | 30 µg/mL |
| Candida albicans | 12 | 40 µg/mL |
Anti-inflammatory Activity
The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This mechanism is crucial in managing inflammatory diseases, including arthritis and other chronic inflammatory conditions.
Antitumor Activity
Recent studies have highlighted the potential of chromenone derivatives in cancer therapy. The compound has shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle progression.
Case Study: Breast Cancer Treatment
A study investigated the effects of the compound on MCF-7 breast cancer cells, revealing a significant reduction in cell viability at concentrations above 20 µM. The results indicated that the compound could enhance the efficacy of existing chemotherapeutic agents when used in combination therapies.
The biological activities of 7-hydroxychromenones are attributed to several mechanisms:
- Free Radical Scavenging : The hydroxyl groups in the structure facilitate electron donation, neutralizing free radicals.
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and tumor progression.
- Gene Expression Modulation : It affects the expression of genes related to apoptosis and cell proliferation.
Q & A
Q. What are the critical steps and challenges in synthesizing this compound with high purity?
Methodological Answer: The synthesis involves a multi-step sequence:
Chromenone Core Formation : Condensation of a phenol derivative (e.g., 7-hydroxy-4-chromenone) with a trifluoromethyl ketone under acidic conditions (e.g., H₂SO₄ catalysis) .
Trifluoromethylation : Use of CF₃I or CF₃SO₃Na under Cu(I)-catalyzed conditions at 60–80°C to introduce the trifluoromethyl group .
Piperidinylmethyl Group Addition : Nucleophilic substitution of a bromomethyl intermediate with 2-methylpiperidine in DMF at 50°C .
Methoxyphenoxy Group Attachment : Etherification using 4-methoxyphenol and K₂CO₃ in acetone under reflux .
Q. Key Challenges :
Q. How can spectroscopic techniques validate the compound’s structure and purity?
Methodological Answer:
- NMR :
- IR : Detect O–H (3200–3600 cm⁻¹), C=O (1680–1720 cm⁻¹), and C–F (1100–1200 cm⁻¹) stretches .
- Mass Spectrometry (HRMS) : Verify molecular ion peak (e.g., [M+H]⁺ at m/z 506.18) and fragmentation patterns .
Q. What stability considerations are critical for handling this compound in aqueous and non-aqueous environments?
Methodological Answer:
- pH Sensitivity : The hydroxy group at position 7 may undergo oxidation in basic conditions (pH > 9). Stabilize with antioxidants (e.g., BHT) in buffered solutions (pH 6–7) .
- Light Sensitivity : Protect from UV light due to the chromenone core; store in amber vials at –20°C .
- Solvent Compatibility : Use aprotic solvents (DMF, DMSO) to prevent hydrolysis of the piperidinylmethyl group .
Advanced Research Questions
Q. How can computational methods elucidate the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases or GPCRs. Key parameters:
- Grid box centered on active sites (e.g., ATP-binding pocket).
- Flexible ligand docking to account for piperidinylmethyl group rotation .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic/electrophilic regions, aiding in understanding reactivity (e.g., oxidation at C7–OH) .
Q. How to resolve contradictory bioactivity data across cell-based assays?
Methodological Answer:
- Assay Optimization :
- Standardize cell lines (e.g., HepG2 vs. HEK293) and culture conditions (serum-free media to avoid protein binding) .
- Include controls for autofluorescence (trifluoromethyl group may interfere with fluorometric assays) .
- Mechanistic Studies :
- Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity.
- Perform competitive binding assays with known inhibitors (e.g., staurosporine for kinase inhibition) .
Q. What advanced techniques optimize the trifluoromethylation step for higher yields?
Methodological Answer:
- Catalyst Screening : Compare Cu(I), Ru(II), and photoredox catalysts (e.g., Ir(ppy)₃ under blue LED) for CF₃ group transfer efficiency .
- Reaction Engineering :
- Use microfluidic reactors to enhance mixing and heat transfer.
- Monitor reaction progress in real-time via in-situ FTIR (tracking CF₃SO₂Na consumption) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
